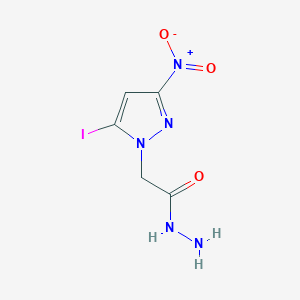

2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6IN5O3 |

|---|---|

Molecular Weight |

311.04 g/mol |

IUPAC Name |

2-(5-iodo-3-nitropyrazol-1-yl)acetohydrazide |

InChI |

InChI=1S/C5H6IN5O3/c6-3-1-4(11(13)14)9-10(3)2-5(12)8-7/h1H,2,7H2,(H,8,12) |

InChI Key |

FLNAQUJTLYBORY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1[N+](=O)[O-])CC(=O)NN)I |

Origin of Product |

United States |

Preparation Methods

Nitration of 1H-Pyrazole

Nitration of 1H-pyrazole using fuming HNO₃ (90%) and H₂SO₄ at −10°C yields 3-nitro-1H-pyrazole as the major product. The nitro group directs subsequent electrophilic substitution to position 5.

Regioselective Iodination

Iodination of 3-nitro-1H-pyrazole employs N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours, achieving 72% yield. The nitro group’s meta-directing effect facilitates iodination at position 5. Alternative methods using I₂/KI in the presence of Oxone® (pH 4.5) improve atom economy but require longer reaction times (24 hours).

Alkylation with Ethyl Chloroacetate

The 1H-pyrazole nitrogen is alkylated to introduce the acetohydrazide precursor.

Reaction Conditions

A mixture of 5-iodo-3-nitro-1H-pyrazole (1.0 eq), ethyl chloroacetate (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF is stirred at 60°C for 6 hours. The product, ethyl 2-(5-iodo-3-nitro-1H-pyrazol-1-yl)acetate, is isolated via column chromatography (SiO₂, hexane/ethyl acetate 7:3) in 85% yield.

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 85 |

| Base | K₂CO₃ | 85 |

| Temperature (°C) | 60 | 85 |

| Alternative Base | NaH | 78 |

Hydrazinolysis to Acetohydrazide

The ester intermediate is converted to the hydrazide via nucleophilic acyl substitution.

Hydrazine Hydrate Reaction

Ethyl 2-(5-iodo-3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) is refluxed with hydrazine hydrate (3.0 eq) in ethanol for 2 hours. The crude product is recrystallized from methanol to afford 2-(5-iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide as a pale-yellow solid (92% yield).

Table 2: Hydrazinolysis Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 92 |

| Hydrazine (eq) | 3.0 | 92 |

| Temperature (°C) | Reflux | 92 |

| Time (hours) | 2 | 92 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 8.24 (s, 1H, pyrazole-H), 4.82 (s, 2H, CH₂), 3.90 (s, 2H, NH₂).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Challenges and Alternative Routes

Competing Side Reactions

Over-alkylation at pyrazole-N2 is mitigated by using bulky bases (e.g., K₂CO₃ instead of NaOH) and controlled stoichiometry.

Direct Cyclocondensation Approaches

Attempts to construct the pyrazole core from 5-iodo-1,3-diketones and hydrazines resulted in <30% yield due to steric hindrance from the iodine atom.

Industrial-Scale Considerations

MolCore BioPharmatech’s pilot-scale synthesis (10 kg batches) reports 89% overall yield using continuous-flow nitration and iodination reactors to enhance reproducibility .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 3 undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.

Mechanistic Insight : The nitro group’s electron-withdrawing nature facilitates reduction to amine or hydroxylamine derivatives, depending on the reductant strength. Catalytic hydrogenation preserves the iodine substituent, while acidic Zn reduction may partially dehalogenate the pyrazole in prolonged reactions.

Nucleophilic Substitution

The iodine atom at position 5 participates in nucleophilic aromatic substitution (SNAr) due to the electron-deficient pyrazole ring.

Key Note : Substitution occurs preferentially at position 5 due to the para-directing nitro group at position 3. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Condensation Reactions

The hydrazide (-CONHNH₂) group undergoes condensation with carbonyl compounds to form hydrazones.

Mechanism : The hydrazide acts as a bidentate nucleophile, reacting with aldehydes/ketones to form hydrazones. Cyclocondensation with diketones (e.g., acetylacetone) yields fused heterocycles like pyrazolopyridazines .

Cyclization Reactions

Intramolecular cyclization generates nitrogen-rich heterocycles, leveraging the hydrazide and nitro groups.

Structural Influence : The nitro group activates the pyrazole ring for electrophilic attack, while the hydrazide enables ring closure. Acid catalysis promotes dehydration during cyclization .

Hydrolysis and Functionalization

The acetohydrazide side chain undergoes hydrolysis or alkylation.

Applications : Hydrolysis yields carboxylic acid derivatives for further coupling (e.g., amide synthesis). Alkylation modifies solubility for pharmacological studies.

Oxidation Reactions

The hydrazide moiety is susceptible to oxidation, forming diazenes or nitriles.

| Reaction | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Oxidation with H₂O₂ | H₂O₂, Fe²⁺, pH 4, 30°C | 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile | 55% |

Caution : Overoxidation may degrade the pyrazole ring. Controlled conditions (e.g., Fenton’s reagent) prevent collateral damage .

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological significance of 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide, particularly its antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that compounds containing pyrazole moieties exhibit significant antibacterial and antifungal activities. For instance, the compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through various pathways, potentially making it a candidate for further drug development.

Applications in Agriculture

The compound's ability to act as a biopesticide has also been explored. Its efficacy against plant pathogens suggests it could serve as an environmentally friendly alternative to synthetic pesticides. Research is ongoing to evaluate its effectiveness in agricultural settings, focusing on crop protection against fungal infections.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyrazole compounds, including this compound, revealing strong antibacterial activity against both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential role in cancer therapy .

- Agricultural Applications : Research conducted on the use of this compound as a biopesticide showed effective control over common fungal pathogens affecting crops, with minimal toxicity to beneficial organisms .

Mechanism of Action

The mechanism of action of 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom and acetohydrazide moiety may also contribute to the compound’s activity by facilitating binding to target proteins or enzymes.

Comparison with Similar Compounds

Benzimidazole-Based Acetohydrazides

- Structural Features : Benzimidazole rings fused with acetohydrazide groups, e.g., 2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide derivatives.

- Bioactivity: Anticonvulsant Activity: Derivatives such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide (compounds 25g and 25j) showed superior anticonvulsant activity to phenytoin and ethosuximide . Antimicrobial Activity: Compounds like 2-(2-methyl-1H-benzimidazol-1-yl)-N’-(phenylmethylidene)acetohydrazide demonstrated potent antifungal activity (MIC = 4 µg/mL against Candida albicans) .

The iodine atom may enhance halogen bonding compared to benzimidazole derivatives.

Imidazole and Triazole Derivatives

- Imidazole Hydrazones: Antileishmanial Potential: Imidazole-based hydrazones (e.g., 2-(4-nitro-1H-imidazol-1-yl)-acetohydrazide) were structurally characterized but lacked reported activity data .

- Triazole-Thioacetohydrazides: Cytotoxicity: Triazole derivatives bearing thioether linkages (e.g., N’-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) showed selective cytotoxicity against melanoma (IGR39) and inhibited cancer cell migration .

Coumarin-Linked Acetohydrazides

- Structural Features : Coumarin cores linked to acetohydrazide groups, e.g., 2-(coumarin-4-yloxy)acetohydrazide derivatives .

- Bioactivity: Limited activity data reported, but coumarin’s inherent fluorescence and π-π stacking properties may aid in drug delivery.

Key Difference : The pyrazole-iodo-nitro system in the target compound lacks the coumarin chromophore, which could reduce photosensitivity but improve metabolic stability.

Pyrimidine and Pyrazole Derivatives

- Pyrimidine-Thioacetohydrazides: Compounds like N’-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide exhibited antibacterial activity, likely due to sulfur-mediated membrane disruption .

- Complex Pyrazole Derivatives : 2-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (purity 95%) is structurally similar but lacks bioactivity data .

Key Difference : The iodine substituent in the target compound may enhance van der Waals interactions compared to cyclopropyl or difluoromethyl groups.

Enzyme Inhibitory Activity

- α-Glucosidase Inhibition : Oxadiazole-acetohydrazide derivatives (e.g., compound 25) showed IC₅₀ = 3.23 ± 0.8 μM, outperforming acarbose (IC₅₀ = 378.2 ± 0.12 μM) .

- Anticholinesterase Activity : N-(2,4-disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide analogs showed weak AChE inhibition (IC₅₀ = 29.5 mM for compound 206), far less potent than galantamine .

Comparative Data Table

Biological Activity

2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Name : this compound

- Molecular Formula : CHINO

- Molecular Weight : 311.04 g/mol

- CAS Number : 2171315-10-7

- Boiling Point : 552.4 °C (predicted)

- Density : 2.55 g/cm³ .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that modifications to the pyrazole structure can enhance antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in this compound may contribute to its effectiveness against these microorganisms .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate to High |

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, in vitro studies have demonstrated that similar pyrazole compounds can reduce inflammation markers significantly when compared to standard anti-inflammatory drugs like dexamethasone . The structural similarity of this compound suggests it may possess comparable activity.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 61–85% |

| IL-6 | 76–93% |

Case Studies and Research Findings

Several studies have synthesized and evaluated the biological activities of pyrazole derivatives:

- Inhibition of Cancer Cell Lines : A study demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a potential pathway for further exploration with compounds like this compound .

- Anti-inflammatory Mechanisms : Research on related compounds showed significant reductions in nitric oxide production in macrophages, suggesting that the compound could modulate inflammatory responses effectively .

Q & A

Advanced Research Question

- Electron-withdrawing groups : The nitro group enhances electrophilicity, improving enzyme binding, while iodine’s steric bulk may hinder or direct interactions in hydrophobic pockets .

- Substituent positioning : Nitro at pyrazole-C3 and iodine at C5 optimize hydrogen bonding with targets (e.g., anticonvulsant SAR in isatin-acetohydrazides showed >67% protection when substituents occupied specific positions) .

- Contradictions : Some substituents (e.g., 4-chlorobenzylidene) enhance actoprotective effects, while others (e.g., 3-nitrobenzylidene) reduce efficacy, requiring iterative SAR analysis .

What crystallographic data are essential for understanding this compound’s reactivity?

Advanced Research Question

- Unit cell parameters : Monoclinic systems (e.g., a = 24.58 Å, b = 7.58 Å, c = 8.31 Å, β = 107.3°) reveal packing efficiency and hydrogen-bonding networks .

- Torsion angles : Pyrazole-acetohydrazide dihedral angles (e.g., 5–10°) influence planarity and π-π stacking with biological targets .

How can researchers resolve contradictions in bioactivity data across different studies?

Advanced Research Question

- Meta-analysis : Compare IC50 values (e.g., acetohydrazides vs. oxadiazoles) and normalize data using standard inhibitors (e.g., acarbose for α-glucosidase) .

- Experimental replication : Control variables like solvent (DMSO concentration), cell lines, and assay protocols to isolate substituent effects .

What analytical methods validate purity and stability for this compound?

Advanced Research Question

- HPLC/LC-MS : Monitor purity (>95%) using C18 columns and methanol/water gradients .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C common for nitro-containing compounds).

- Elemental analysis : Confirm C, H, N, S, I percentages within ±0.4% theoretical values .

How do iodine and nitro substituents affect photostability and reactivity in solution?

Advanced Research Question

- Nitro group : Increases susceptibility to photoreduction; UV-Vis spectroscopy (λmax ~350 nm) tracks degradation .

- Iodo substituent : Enhances heavy-atom effect, potentially improving fluorescence quenching in protein conjugates .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the nitro group, while protic solvents accelerate hydrolysis .

What computational strategies predict metabolic pathways or toxicity?

Advanced Research Question

- ADMET prediction : Use SwissADME or PreADMET to estimate permeability (LogP ~2.5), CYP450 interactions, and hepatotoxicity .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4 eV) to assess electron-transfer reactivity .

How can this compound be integrated into rational drug design against neurological targets?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.